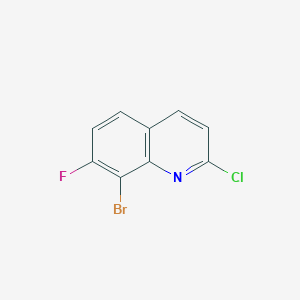

8-Bromo-2-chloro-7-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZJWJRSOSDWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743203 | |

| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152781-66-2 | |

| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-2-chloro-7-fluoroquinoline

Abstract

Quinolines and their halogenated derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 8-Bromo-2-chloro-7-fluoroquinoline, a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. The proposed synthesis leverages the robust and versatile Vilsmeier-Haack reaction for the quinoline core construction, starting from a custom-synthesized, appropriately substituted aniline precursor. This document details the retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and critical process parameters, designed for researchers and professionals in pharmaceutical and chemical development.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug development, renowned for its broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific placement of halogen atoms on the quinoline ring system profoundly influences the molecule's pharmacokinetic and pharmacodynamic profile. For instance, a fluorine atom at the C-6 or C-7 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[1] The introduction of bromine and chlorine atoms provides additional vectors for chemical modification through cross-coupling reactions or nucleophilic substitution, making compounds like 8-Bromo-2-chloro-7-fluoroquinoline valuable and versatile intermediates for creating novel chemical entities. This guide outlines a logical and efficient synthetic strategy to access this key building block.

Retrosynthetic Strategy and Pathway Design

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of 8-Bromo-2-chloro-7-fluoroquinoline identifies the most strategic bond disconnections to reveal readily accessible starting materials.

The primary disconnection targets the quinoline ring itself. The Vilsmeier-Haack cyclization is an exceptionally effective method for constructing 2-chloroquinoline systems directly from N-arylacetamides.[2][3] This approach is chosen for its high efficiency and the direct installation of the C-2 chloro substituent. This leads to the key intermediate, N-(2-bromo-3-fluorophenyl)acetamide. This acetamide is, in turn, readily prepared from the corresponding aniline, 2-Bromo-3-fluoroaniline, via a standard acetylation reaction.

The synthesis of the aniline precursor, 2-Bromo-3-fluoroaniline, is the critical starting point. It can be synthesized from 2-bromo-1-fluoro-3-nitrobenzene through a standard reduction of the nitro group.[4][5] This multi-step strategy ensures a convergent and high-yielding pathway to the target molecule.

Sources

An In-depth Technical Guide to 8-Bromo-2-chloro-7-fluoroquinoline: A Versatile Scaffold for Modern Drug Discovery

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged structure," a testament to its recurring presence in a multitude of therapeutic agents.[1][2][3] Its rigid bicyclic framework, composed of a benzene ring fused to a pyridine ring, offers a versatile scaffold for the development of novel drugs targeting a wide array of diseases, including cancer, malaria, and bacterial infections.[1][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive technical characterization of a particularly promising, yet underexplored, derivative: 8-Bromo-2-chloro-7-fluoroquinoline .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to offer a deeper understanding of the compound's synthesis, structural attributes, and potential applications, grounded in the established principles of medicinal and synthetic chemistry.

Physicochemical and Structural Characterization

8-Bromo-2-chloro-7-fluoroquinoline, with the Chemical Abstracts Service (CAS) registry number 1152781-66-2, is a polysubstituted quinoline that presents as a purple powder under standard conditions. Its molecular structure combines several key features that make it an attractive building block in drug discovery.

| Property | Value | Source |

| CAS Number | 1152781-66-2 | [6][7][8] |

| Molecular Formula | C₉H₄BrClFN | [8][9] |

| Molecular Weight | 260.49 g/mol | |

| Appearance | Purple powder | |

| Purity | Typically ≥95% | |

| Storage | 0-8 °C | |

| SMILES | C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | [9] |

| InChI | 1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | [9] |

The presence of three different halogen substituents (Bromo, Chloro, Fluoro) at distinct positions on the quinoline core provides a rich platform for selective chemical modifications, a crucial aspect for creating libraries of compounds for biological screening.

Proposed Synthesis and Mechanistic Insights

A modified Friedländer annulation or a similar condensation reaction would be a logical approach. The general principle of the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Diagram 1: Proposed Retrosynthetic Analysis

Caption: Retrosynthetic pathway for 8-Bromo-2-chloro-7-fluoroquinoline.

Step-by-Step Proposed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-chloro-4-fluoroaniline (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol) and an α,β-unsaturated carbonyl compound (e.g., acrolein or a derivative, 1.2 equivalents).

-

Catalyst Introduction: Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates the carbonyl group, activating it for nucleophilic attack.

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction involves a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). The crude product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

This proposed synthesis leverages the fundamental principles of quinoline chemistry and provides a logical and experimentally viable route to the target compound.

Spectroscopic Characterization: An Interpretive Guide

Detailed experimental spectra for 8-Bromo-2-chloro-7-fluoroquinoline are not publicly available. However, a robust interpretation of its expected spectroscopic features can be derived from the analysis of its structure and data from analogous halogenated quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically 7.0-9.0 ppm). The four protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton at position 5, being adjacent to the fluorine at position 7, will likely appear as a doublet of doublets.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents. The carbons directly bonded to the halogens (C2, C7, C8) will show characteristic shifts and, in the case of C7, coupling with the fluorine atom.

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI) conditions, should show a prominent protonated molecular ion peak [M+H]⁺.[13] A key feature will be the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Fragmentation Pattern: The fragmentation of the quinoline core is expected to be initiated by the loss of the halogen substituents.[14][15] Common fragmentation pathways for quinolones include the loss of CO and H₂O (if a hydroxyl group were present), though for this compound, the primary fragmentation will likely involve the cleavage of the C-Br and C-Cl bonds.

Diagram 2: Predicted Mass Spectrometry Isotopic Pattern

Caption: Predicted isotopic pattern for the molecular ion in MS.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the aromatic quinoline core and the carbon-halogen bonds.[16][17][18]

-

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

-

C=C and C=N stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

-

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.

-

C-Cl stretching: A strong band in the 800-600 cm⁻¹ region.

-

C-Br stretching: A strong band typically found below 600 cm⁻¹.

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to this molecule.

Reactivity and Potential for Derivatization

The chemical reactivity of 8-Bromo-2-chloro-7-fluoroquinoline is dictated by the electronic nature of the quinoline ring and the presence of the three halogen substituents. The pyridine part of the ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more akin to a standard aromatic system.

The chlorine atom at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position. The bromine atom at the 8-position and the fluorine at the 7-position are less reactive towards SNAr but can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This differential reactivity of the halogen atoms is a powerful tool for the systematic and selective synthesis of a diverse library of derivatives.

Diagram 3: Reactivity and Derivatization Pathways

Caption: Key reaction pathways for derivatization.

Applications in Drug Discovery and Development

The true value of 8-Bromo-2-chloro-7-fluoroquinoline lies in its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.

-

Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by inhibiting various protein kinases and topoisomerases.[1][4] The multiple points for diversification on 8-Bromo-2-chloro-7-fluoroquinoline allow for the generation of libraries of compounds to be screened against a panel of cancer cell lines.

-

Antimicrobial Agents: The fluoroquinolone class of antibiotics is a prime example of the successful application of the quinoline scaffold in combating bacterial infections.[1][4] While 8-Bromo-2-chloro-7-fluoroquinoline itself is not a fluoroquinolone antibiotic, it can serve as a starting material for the synthesis of novel antibacterial and antifungal compounds.

-

Antimalarial Drugs: Quinolines, such as chloroquine and mefloquine, have been cornerstones in the treatment of malaria.[1][4] The development of new quinoline-based antimalarials is a critical area of research to combat drug-resistant strains of the malaria parasite.

-

Other Therapeutic Areas: The versatility of the quinoline scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and neuroprotective agents.[1][4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 8-Bromo-2-chloro-7-fluoroquinoline. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation and may cause respiratory irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

8-Bromo-2-chloro-7-fluoroquinoline represents a molecule of significant potential for the medicinal chemistry community. Its tri-halogenated structure offers a unique combination of reactive sites, enabling the synthesis of a wide array of novel derivatives. While detailed experimental data for this specific compound remains to be published in the peer-reviewed literature, this guide has provided a comprehensive overview of its known properties, a plausible synthetic route, an interpretation of its expected spectroscopic characteristics, and its potential applications. As the quest for new and more effective drugs continues, versatile building blocks like 8-Bromo-2-chloro-7-fluoroquinoline will undoubtedly play a crucial role in the future of drug discovery.

References

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18594-18614. [Link]

-

Elebiju, O. F., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1074331. [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.). Dakota Organics. Retrieved from [Link]

-

Gautam, N., & Singh, M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

Kaur, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23793-23819. [Link]

-

Kumar, A., et al. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 5(6). [Link]

-

Luo, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6981-6991. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-2-chloro-7-fluoroquinoline. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868357. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijfmr.com [ijfmr.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. 1152781-66-2|8-Bromo-2-chloro-7-fluoroquinoline|BLD Pharm [bldpharm.com]

- 7. 8-BroMo-2-chloro-7-fluoroquinoline CAS#: 1152781-66-2 [m.chemicalbook.com]

- 8. 8-bromo-2-chloro-7-fluoroquinoline | 1152781-66-2 [sigmaaldrich.com]

- 9. PubChemLite - 8-bromo-2-chloro-7-fluoroquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 10. Quinoline synthesis [organic-chemistry.org]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 8-Bromo-2-chloro-7-fluoroquinoline: A Strategic Building Block for Advanced Chemical Synthesis

Introduction: The Quinoline Core in Modern Chemistry

Quinolines and their derivatives represent a cornerstone of heterocyclic chemistry, holding a privileged position in medicinal chemistry and materials science.[1] The rigid, bicyclic aromatic structure of the quinoline scaffold serves as a versatile template for developing a vast array of therapeutic agents, including those with antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic introduction of various functional groups onto this core allows for the fine-tuning of a molecule's steric and electronic properties, which is fundamental to modulating its interaction with biological targets.

This guide focuses on a particularly valuable, polysubstituted derivative: 8-Bromo-2-chloro-7-fluoroquinoline . This compound is not an end-product but a highly strategic intermediate, engineered with three distinct halogen atoms that provide chemists with multiple, orthogonal handles for sequential and site-selective chemical modifications. Understanding the unique chemical personality of this molecule—its physical characteristics, spectroscopic signature, and differential reactivity—is paramount for researchers aiming to leverage its potential in complex synthetic endeavors, particularly in the realm of drug discovery.

PART 1: Core Physicochemical and Safety Profile

Before any synthetic manipulation, a thorough understanding of a compound's fundamental properties and handling requirements is essential. 8-Bromo-2-chloro-7-fluoroquinoline is a solid material with specific storage and safety protocols that ensure experimental integrity and operator safety.

| Property | Value | Reference(s) |

| CAS Number | 1152781-66-2 | |

| Molecular Formula | C₉H₄BrClFN | [4] |

| Molecular Weight | 260.49 g/mol | |

| Physical Form | Purple powder | |

| Storage Temperature | 0-8 °C | |

| InChI Key | RTZJWJRSOSDWIN-UHFFFAOYSA-N | |

| Safety Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...) | [5] |

PART 2: Spectroscopic Characterization - The Analytical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline core. The chemical shifts are heavily influenced by the electronic nature of the substituents. The fluorine atom (electron-withdrawing) will influence adjacent protons, while the chlorine at the 2-position and the bromine at the 8-position will cause characteristic downfield shifts for nearby protons in the pyridine and benzene rings, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values based on substituent effects in CDCl₃; actual values may vary)

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale for Prediction |

| H-3 | ~7.4 - 7.6 (d) | ~123 - 125 | Shielded relative to H-4, adjacent to the electron-deficient C-2. Coupling to H-4. |

| H-4 | ~8.0 - 8.2 (d) | ~138 - 140 | Deshielded due to proximity to the ring nitrogen. Coupling to H-3. |

| H-5 | ~7.8 - 8.0 (d) | ~128 - 130 | Influenced by the bromine at C-8. Coupling to H-6. |

| H-6 | ~7.6 - 7.8 (d) | ~118 - 120 (d, ¹JCF) | Strongly influenced by the adjacent fluorine at C-7, showing a large carbon-fluorine coupling constant. Coupling to H-5. |

| C-2 | - | ~150 - 152 | Carbon bearing the chlorine atom, significantly deshielded. |

| C-7 | - | ~158 - 162 (d, ¹JCF) | Carbon bearing the fluorine atom, highly deshielded with a very large one-bond C-F coupling constant. |

| C-8 | - | ~115 - 117 | Carbon bearing the bromine atom. |

Experimental Protocol: NMR Spectrum Acquisition

This protocol provides a standardized method for acquiring high-quality NMR data for quinoline derivatives.[6][9]

-

Sample Preparation: Accurately weigh 5-10 mg of 8-Bromo-2-chloro-7-fluoroquinoline. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube.

-

Homogenization: Cap the tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming of the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Key parameters to consider are spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, increasing the number of scans is necessary to achieve an adequate signal-to-noise ratio.[6]

-

¹³C Spectrum Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[6]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). A COSY spectrum is particularly useful for identifying adjacent protons and tracing proton connectivity, which is critical for resolving overlapping signals in the aromatic region.[9]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The isotopic pattern of the molecular ion peak will be highly characteristic due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing definitive evidence of the compound's identity. Predicted collision cross-section data can further aid in structural confirmation.[4]

-

Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the quinoline core. Key expected peaks include C-H stretching for the aromatic rings (~3050-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (~1450-1600 cm⁻¹), and distinct C-Halogen bond vibrations, including a strong C-F stretch (~1200-1300 cm⁻¹).[7]

PART 3: Reactivity and Synthetic Utility

The synthetic power of 8-Bromo-2-chloro-7-fluoroquinoline lies in the differential reactivity of its C-Cl and C-Br bonds. This allows for a programmed, stepwise functionalization, making it an ideal scaffold for building molecular complexity.

A. Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chlorine atom at the C-2 position is highly activated for nucleophilic aromatic substitution. This is a cornerstone of its reactivity profile.

Causality of Reactivity: The primary driver for this enhanced reactivity is the powerful electron-withdrawing effect of the adjacent ring nitrogen atom. Nucleophilic attack at C-2 generates a negatively charged Meisenheimer-like intermediate. This intermediate is significantly stabilized by resonance, with one key resonance structure placing the negative charge directly on the electronegative nitrogen atom, a highly favorable state.[10] This stabilization lowers the activation energy of the reaction, making the substitution proceed under relatively mild conditions.[11]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dakenchem.com [dakenchem.com]

- 4. PubChemLite - 8-bromo-2-chloro-7-fluoroquinoline (C9H4BrClFN) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 8-Bromo-2-chloro-7-fluoroquinoline: A Trifunctionalized Scaffold for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 8-Bromo-2-chloro-7-fluoroquinoline (CAS No. 1152781-66-2), a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthetic pathways, reactivity, and its significant potential as a core building block in the creation of novel therapeutic agents. By leveraging its unique trifunctional nature, this quinoline derivative offers a versatile platform for generating diverse molecular libraries with potential applications in oncology, infectious diseases, and beyond.

Core Molecular Profile and Physicochemical Properties

8-Bromo-2-chloro-7-fluoroquinoline is a solid, appearing as a purple powder under standard conditions. Its structure features a quinoline core strategically substituted with three different halogen atoms, each offering a distinct handle for chemical modification. This strategic halogenation makes it a valuable intermediate in multi-step synthetic campaigns.

| Property | Value | Source |

| CAS Number | 1152781-66-2 | N/A |

| Molecular Formula | C₉H₄BrClFN | N/A |

| Molecular Weight | 260.49 g/mol | N/A |

| IUPAC Name | 8-bromo-2-chloro-7-fluoroquinoline | [1] |

| InChI Key | RTZJWJRSOSDWIN-UHFFFAOYSA-N | [2] |

| Physical Form | Purple powder | [1][2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at 0-8 °C | [1][2] |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization.

Safety and Handling

As a halogenated aromatic compound and research chemical, 8-Bromo-2-chloro-7-fluoroquinoline must be handled with appropriate precautions in a laboratory setting.

GHS Hazard and Precautionary Statements: [3]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Spectroscopic and Analytical Characterization (Predicted)

Mass Spectrometry

Electron Impact (EI) or Electrospray Ionization (ESI) would reveal a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4]

-

M⁺: The nominal molecular ion peak would be observed at m/z 259 (for ¹²C₉¹H₄⁷⁹Br³⁵Cl¹⁹F¹⁴N).

-

Isotopic Pattern: A characteristic cluster of peaks will be observed:

-

M⁺ (m/z 259): Containing ⁷⁹Br and ³⁵Cl.

-

M+2 (m/z 261): A combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl). This peak is expected to be the most abundant in the cluster.

-

M+4 (m/z 263): Containing ⁸¹Br and ³⁷Cl.

-

Fragmentation Pattern: The fragmentation of quinolones is well-documented.[5] Key fragmentation pathways for this molecule would likely involve:

-

Initial loss of a halogen radical (Cl• or Br•).

-

Elimination of HCN from the pyridine ring.

-

Sequential loss of halogens and ring fragmentation.

Caption: Proposed synthetic workflow for 8-Bromo-2-chloro-7-fluoroquinoline.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((2-bromo-3-fluorophenyl)amino)methylenemalonate

-

To a round-bottom flask, add 2-bromo-3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture neat at 110-120 °C for 2-3 hours, monitoring the reaction by TLC for the disappearance of the aniline.

-

Cool the reaction mixture and purify the resulting crude oil, potentially by recrystallization from ethanol/water or column chromatography, to yield the anilinoacrylate intermediate.

Step 2: Synthesis of 8-Bromo-7-fluoro-4-hydroxy-2(1H)-quinolone

-

Add the anilinoacrylate intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to approximately 250 °C for 30-60 minutes. The cyclization is often rapid at this temperature.

-

Cool the mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the quinolone product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 8-Bromo-2-chloro-7-fluoroquinoline

-

Carefully add the 8-Bromo-7-fluoro-4-hydroxy-2(1H)-quinolone from Step 2 to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Synthetic Potential

The true value of 8-Bromo-2-chloro-7-fluoroquinoline lies in the differential reactivity of its three halogen atoms, allowing for selective and sequential functionalization. This positions it as a powerful scaffold for building molecular complexity.

Sources

- 1. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Aromatic Heterocycles: A Technical Treatise on the Synthesis of Functionalized Quinolines

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Its synthetic versatility allows for extensive functionalization, enabling the creation of diverse molecular architectures with finely tuned therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the strategic selection of starting materials for the synthesis of functionalized quinolines. We will dissect both classical and modern synthetic methodologies, elucidating the causal relationships between precursor choice and reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate landscape of quinoline synthesis with a foundation of scientific integrity and field-proven insights.

The Strategic Imperative: Why Starting Materials Dictate Success

The journey to a novel, functionalized quinoline does not begin with a complex cyclization reaction, but rather with a critical decision: the selection of the starting materials. This choice is paramount, as it dictates not only the feasibility of the synthetic route but also the accessibility of specific substitution patterns, the overall yield, and the scalability of the process. A poorly considered starting material can lead to a synthetic dead-end, plagued by low yields, intractable purification challenges, and a limited scope for derivatization. Conversely, a strategic choice of precursors can unlock elegant and efficient pathways to novel chemical entities.

This guide will navigate the reader through the foundational logic of starting material selection, from the robust, time-tested classical syntheses to the nuance and precision of modern catalytic methods.

The Bedrock of Quinoline Synthesis: Classical Named Reactions and Their Foundational Precursors

For over a century, a handful of named reactions have formed the bedrock of quinoline synthesis.[6] These methods, while sometimes requiring harsh conditions, remain highly relevant for their simplicity, scalability, and ability to generate the core quinoline scaffold from readily available starting materials.[7]

The Skraup Synthesis: A Vigorous Yet Fundamental Approach

First reported in 1880, the Skraup synthesis is a powerful method for producing the parent quinoline and its simple derivatives.[8]

-

Core Reactants: Aniline (or a substituted aniline), glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[7][8]

-

Mechanism and Rationale: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The choice of a substituted aniline directly translates to a substituted quinoline, with the position of the substituent on the aniline ring dictating its location on the benzenoid portion of the quinoline.

Experimental Protocol: Classical Skraup Synthesis of Quinoline

-

Reaction Setup: In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Reactants: To the stirred acid, add 24 g of aniline followed by 38 g of nitrobenzene.

-

Glycerol Addition: Slowly and carefully add 86 g of glycerol to the mixture.

-

Initiation and Moderation: Gently heat the mixture. The reaction is highly exothermic and may become vigorous. If necessary, remove the heat source and cool the flask in an ice bath to moderate the reaction. The addition of ferrous sulfate can also be used to control the reaction rate.

-

Reaction Completion: Once the initial vigorous reaction has subsided, heat the mixture under reflux for 3 hours.

-

Workup: Allow the mixture to cool and then pour it into a large volume of water. Steam distill the mixture to remove the unreacted nitrobenzene.

-

Isolation and Purification: Make the residue alkaline with sodium hydroxide solution and steam distill again to isolate the quinoline. The crude quinoline can be further purified by fractional distillation.

The Doebner-von Miller Reaction: Expanding the Scope with α,β-Unsaturated Carbonyls

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes pre-formed α,β-unsaturated aldehydes or ketones in place of glycerol.[7][9] This allows for the introduction of substituents on the newly formed pyridine ring.

-

Core Reactants: Aniline (or a substituted aniline) and an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, cinnamaldehyde).

-

Causality in Substitution: The choice of the α,β-unsaturated carbonyl directly determines the substitution pattern on the pyridine ring of the quinoline product. For instance, using crotonaldehyde (but-2-enal) with aniline yields 2-methylquinoline (quinaldine).

The Combes Synthesis: A Pathway to 2,4-Disubstituted Quinolines

The Combes synthesis provides a route to 2,4-disubstituted quinolines.

-

Core Reactants: Aniline (or a substituted aniline) and a β-diketone.[10][11]

-

Predictable Substitution: The reaction involves the condensation of the aniline with the β-diketone to form a β-amino enone, which then undergoes acid-catalyzed cyclization. The substituents on the β-diketone directly correspond to the substituents at the 2- and 4-positions of the resulting quinoline.

The Friedländer Synthesis: Convergent Construction from Ortho-Substituted Precursors

The Friedländer synthesis is a highly convergent method that constructs the quinoline ring from two pre-functionalized fragments.

-

Core Reactants: An o-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone, ester, or nitrile with an α-CH2 group).[8][12]

-

Strategic Advantage: This method offers excellent control over the substitution pattern of the final product, as the functionality is built into the starting materials. However, the availability of the requisite o-aminoaryl carbonyl compounds can be a limitation.[13]

| Classical Synthesis | Primary Starting Materials | Resulting Substitution Pattern | Key Advantages | Limitations |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or substituted on the benzenoid ring | Simplicity, scalability for the core scaffold.[7] | Harsh conditions, limited functional group tolerance, vigorous reaction.[7] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted on the pyridine ring | Versatile for pyridine ring substitution.[7] | Harsh conditions, potential for isomer mixtures.[13] |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted | Direct route to 2,4-disubstituted quinolines.[10] | Requires β-diketones. |

| Friedländer | o-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Highly versatile, dependent on starting materials | Convergent, excellent control over substitution.[8] | Availability of substituted o-aminoaryl carbonyls can be limited.[13] |

The Vanguard of Efficiency: Modern Synthetic Strategies and Their Precursors

While classical methods provide a robust foundation, modern organic synthesis has ushered in an era of greater efficiency, milder reaction conditions, and broader functional group tolerance.[1][14] These advancements are largely driven by the use of transition-metal catalysts and the development of novel reaction pathways.[2][15]

Transition-Metal Catalysis: A Paradigm Shift in Quinoline Synthesis

Transition-metal-catalyzed reactions have revolutionized the synthesis of functionalized quinolines, offering unprecedented control and efficiency.[2][15] These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades.[15][16]

-

Key Starting Materials:

-

Anilines and Alkynes: Rhodium and cobalt catalysts can facilitate the C-H activation of anilines and their subsequent annulation with alkynes to afford a wide range of substituted quinolines.[16]

-

o-Haloanilines and Carbonyl Compounds: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct the quinoline scaffold from readily available starting materials.[2]

-

Anilines and Alcohols/Aldehydes: Copper and palladium catalysts can mediate the aerobic oxidative cyclization of anilines with simple aliphatic alcohols or aldehydes, providing an atom-economical route to quinolines.[2][16]

-

Diagram: Transition-Metal-Catalyzed Quinoline Synthesis via C-H Activation

Caption: A generalized workflow for transition-metal-catalyzed quinoline synthesis.

C-H Functionalization: A Direct Approach to Elaboration

Instead of constructing the quinoline ring from scratch, C-H functionalization allows for the direct modification of a pre-existing quinoline scaffold.[14][17] This is a powerful strategy for late-stage diversification in drug discovery programs.

-

Starting Material: A quinoline or quinoline N-oxide.

-

Rationale: The nitrogen atom in the quinoline ring can direct the regioselective functionalization of specific C-H bonds, often at the C2 or C8 positions, through the use of appropriate transition-metal catalysts.[14][17] Quinoline N-oxides are particularly useful substrates as they can facilitate C-H activation at positions that are otherwise difficult to functionalize.[17]

Case Study: The Synthesis of Chloroquine - A Real-World Application

The synthesis of the antimalarial drug chloroquine provides a compelling example of strategic starting material selection. A common synthetic route involves the condensation of 4,7-dichloroquinoline with novaldiamine (5-(diethylamino)pentan-2-amine). The key starting material, 4,7-dichloroquinoline, can be prepared via a Gould-Jacobs type reaction from m-chloroaniline and diethyl ethoxymethylenemalonate. This highlights how a readily available substituted aniline is chosen to install a crucial substituent on the final drug molecule.

Conclusion: A Synthesis of Strategy and Innovation

The synthesis of functionalized quinolines is a vibrant and evolving field. While classical methods provide a robust and scalable foundation, modern transition-metal-catalyzed reactions and C-H functionalization strategies offer unparalleled efficiency and precision. The judicious selection of starting materials remains the cornerstone of any successful quinoline synthesis. By understanding the causal relationships between precursors and products, and by embracing both traditional and cutting-edge methodologies, researchers can continue to unlock the immense therapeutic potential of this remarkable heterocyclic scaffold. The future of quinoline synthesis will likely be shaped by the development of even more sustainable and atom-economical methods, further expanding the accessibility and diversity of this privileged structural motif.[8][16]

References

-

Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). Available at: [Link]

-

Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. ResearchGate. Available at: [Link]

-

Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Available at: [Link]

-

Scribd. (n.d.). Quinoline Synthesis. Available at: [Link]

-

Li, M.-L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5863. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

-

Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

-

American Chemical Society. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 5025. Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20935-20951. Available at: [Link]

-

Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25. Available at: [Link]

-

ResearchGate. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Available at: [Link]

-

National Center for Biotechnology Information. (2021). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 13(16), 1485-1504. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Molecules, 27(19), 6646. Available at: [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116. Available at: [Link]

-

MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6438. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20935-20951. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

-

ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Available at: [Link]

-

MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(1), 1-28. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989014. Available at: [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20935-20951. Available at: [Link]

-

ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available at: [Link]

-

ResearchGate. (n.d.). Classical synthetic route of quinoline. Available at: [Link]

-

ResearchGate. (n.d.). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. scribd.com [scribd.com]

- 10. iipseries.org [iipseries.org]

- 11. Quinoline - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of Polyhalogenated Quinolines

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in a multitude of applications, from pharmaceuticals to materials science.[1][2][3] The introduction of multiple halogen substituents onto this core structure dramatically alters its electronic properties and reactivity, opening up a vast chemical space for the synthesis of novel functional molecules. This guide provides a comprehensive exploration of the reactivity of polyhalogenated quinolines, offering insights into the underlying principles that govern their transformations and providing practical guidance for researchers in drug discovery and materials development.

The presence of electron-withdrawing halogen atoms significantly influences the electron density of the quinoline ring system. This perturbation makes the pyridine ring more susceptible to nucleophilic attack, while directing electrophilic substitutions to the benzene ring.[4] The number, type, and position of the halogen atoms provide a nuanced control over the regioselectivity of various reactions, a key theme that will be explored throughout this guide.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of polyhalogenated quinolines.[5] The electron-deficient nature of the pyridine ring, exacerbated by the presence of halogens, facilitates the attack of nucleophiles.

Mechanistic Principles

The SNAr reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] Subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is a critical factor influencing the reaction rate and is enhanced by the presence of electron-withdrawing groups, such as nitro groups or additional halogens, positioned ortho or para to the site of substitution.[5]

Regioselectivity in SNAr Reactions

The positions most susceptible to nucleophilic attack in the quinoline ring are C2 and C4, due to the activating effect of the ring nitrogen.[4] The presence of halogens at these positions makes them prime targets for substitution. In polyhalogenated systems, the regioselectivity is a delicate interplay of electronic and steric factors. Generally, halogens at the 2- and 4-positions are more reactive than those on the carbocyclic ring.

Recent studies have demonstrated the possibility of sequential SNAr reactions, allowing for the stepwise introduction of different nucleophiles. For instance, in 2,3-dichloroquinoxaline, a related nitrogen-containing heterocycle, sequential substitution with an amine and then a thiolate has been achieved.[6][7] This highlights the potential for controlled, regioselective functionalization of polyhalogenated quinolines.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the nucleophilic aromatic substitution of a polyhalogenated quinoline with an amine.

Materials:

-

Polyhalogenated quinoline (e.g., 2,4-dichloroquinoline)

-

Amine nucleophile

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., K2CO3, Et3N)

Procedure:

-

Dissolve the polyhalogenated quinoline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine nucleophile and the base to the solution.

-

Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality: The choice of a polar aprotic solvent is crucial as it can solvate the cation of the base, thereby increasing the nucleophilicity of the amine. The base is necessary to deprotonate the amine, generating a more potent nucleophile, and to neutralize the hydrogen halide formed during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful tools for the functionalization of polyhalogenated quinolines.[8][9][10] These reactions allow for the formation of C-C and C-N bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for creating C-C bonds.[11] In the context of polyhalogenated quinolines, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups.

The regioselectivity of Suzuki-Miyaura couplings on polyhalogenated quinolines is influenced by the relative reactivity of the C-X bonds (I > Br > Cl) and the electronic and steric environment of the halogen.[9][12] For instance, in 4,6-dibromo-2-(trifluoromethyl)quinoline, both bromine atoms can be substituted to introduce two identical aryl groups. To achieve selective substitution and introduce two different aryl groups, a one-pot, two-step synthesis using 6-bromo-4-chloro-2-(trifluoromethyl)quinoline can be employed, where the more reactive C-Br bond is coupled first.[9]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing alkynylated quinolines, which have applications in materials science due to their photophysical properties.[13]

Studies on brominated 2-trifluoromethylquinolines have shown that both bis- and tris-alkynylated products can be synthesized in good to excellent yields through palladium-catalyzed Sonogashira reactions.[13] The reaction conditions, including the choice of catalyst, ligand, and solvent, can be optimized to achieve high yields and selectivity.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. This reaction is crucial for synthesizing amino-substituted quinolines, which are prevalent in medicinal chemistry.[14] The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a polyhalogenated quinoline.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst deactivation.

-

Anhydrous Solvent: Many organometallic reagents used in cross-coupling reactions are sensitive to moisture. The use of anhydrous solvents is essential to prevent their decomposition and ensure high reaction yields.

-

Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand can be tuned to optimize the reaction for a specific substrate.

Regioselective Functionalization via C-H Activation and Magnesiation

While classical cross-coupling reactions rely on pre-functionalized starting materials, modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds. Additionally, halogen-metal exchange reactions provide powerful avenues for regioselective functionalization.

C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines.[15][16] By using directing groups, it is possible to functionalize specific C-H bonds, even at positions that are not electronically favored. For example, metal-free C5-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acid.[17] Furthermore, rhodium and iridium catalytic systems have been developed for the regioselective C-8 iodination and amidation of quinoline N-oxides.[18]

Magnesiation and Br/Mg Exchange

The use of magnesium reagents, such as i-PrMgCl·LiCl, allows for the regioselective functionalization of polyhalogenated quinolines through Br/Mg exchange reactions.[19] This method enables the sequential introduction of various functional groups at different positions of the quinoline core. For example, a sequence of functionalization at C4, C3, and C2 has been demonstrated for 2,4-dibromoquinoline.[19] This approach offers a high degree of control and flexibility in the synthesis of highly substituted quinolines.

Applications in Drug Development and Materials Science

The diverse reactivity of polyhalogenated quinolines makes them valuable building blocks in several scientific fields.

Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][14] The ability to precisely functionalize the quinoline core through the reactions discussed above allows for the fine-tuning of a compound's pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile.[1]

Table 1: Examples of Bioactive Quinolines and their Precursors

| Bioactive Compound | Therapeutic Area | Key Synthetic Precursor |

| Chloroquine | Antimalarial | 4,7-dichloroquinoline |

| Bedaquiline | Antitubercular | Poly-substituted quinoline |

| Talnetant | NK3 receptor antagonist | Polyfunctionalized quinoline |

Materials Science

Polyquinolines are known for their high thermal stability, excellent mechanical properties, and good electron mobility, making them attractive for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1][20] The introduction of various substituents onto the quinoline backbone via cross-coupling reactions allows for the tuning of their photophysical and electronic properties.[13] For instance, alkynylated quinolines often exhibit strong fluorescence.[13]

Conclusion

Polyhalogenated quinolines are remarkably versatile synthetic intermediates, offering a rich landscape of chemical reactivity. The strategic manipulation of their electronic and steric properties through the judicious choice of reaction conditions and reagents enables the synthesis of a vast array of functionalized quinoline derivatives. From the foundational SNAr reactions to the more sophisticated palladium-catalyzed cross-couplings and C-H activation strategies, the methodologies discussed in this guide provide researchers with a powerful toolkit for the construction of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. The continued exploration of the reactivity of these fascinating heterocycles promises to unlock even more innovative synthetic pathways and applications in the future.

References

- Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar. (n.d.).

- Multiple Regioselective Functionalizations of Quinolines via Magnesiations | Organic Letters. (n.d.).

- Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (n.d.).

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.).

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH. (n.d.).

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (n.d.).

- Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - NIH. (n.d.).

- Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (n.d.).

- Sequential nucleophilic aromatic substitution reactions of activated halogens. (n.d.).

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.).

- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. (n.d.).

- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). (n.d.).

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives | Semantic Scholar. (n.d.).

- Reactivity Quinoline | PDF | Heterocyclic Compound | Pyridine - Scribd. (n.d.).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (n.d.).

- Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation - Institute for Basic Science. (n.d.).

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (n.d.).

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry | Request PDF. (n.d.).

- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers - PMC - NIH. (n.d.).

- Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems - 2018, Chapter 11, pp 260-297. - ResearchGate. (n.d.).

- Functionalization of Quinolines Through Copper-Catalyzed Regioselective Halogenation Reaction | Request PDF - ResearchGate. (n.d.).

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.).

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed. (n.d.).

- ) Synthesis of Quinoline and derivatives1). (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).

- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.).

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (n.d.).

- Reactivity of Quinoline - YouTube. (n.d.).

- Electroluminescent Poly(quinoline)s and Metalloquinolates - Scilit. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. mdpi.com [mdpi.com]

- 8. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]

- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 13. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pr.ibs.re.kr [pr.ibs.re.kr]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scilit.com [scilit.com]

electronic properties of 8-Bromo-2-chloro-7-fluoroquinoline

An In-depth Technical Guide to the Electronic Properties of 8-Bromo-2-chloro-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolines are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The electronic properties of quinoline derivatives are pivotal in determining their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the electronic properties of a novel, highly functionalized quinoline derivative, 8-Bromo-2-chloro-7-fluoroquinoline. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established synthetic methodologies, predictive computational models, and standard analytical protocols to offer a robust and scientifically grounded perspective. Our approach is designed to empower researchers in drug discovery and materials science with the foundational knowledge required to explore the potential of this and similar halogenated quinoline scaffolds.

Introduction to Functionalized Quinolines

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets.[4] Halogenation, in particular, is a powerful strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The specific substitution pattern of 8-Bromo-2-chloro-7-fluoroquinoline, with electron-withdrawing groups at key positions, suggests a unique electronic profile worthy of detailed investigation.

Plausible Synthetic Pathway

Caption: Proposed synthetic workflow for 8-Bromo-2-chloro-7-fluoroquinoline.

Experimental Protocol: General Synthesis

-

Step 1: Quinoline Core Synthesis: A substituted aniline (e.g., 2-bromo-3-fluoroaniline) would be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the corresponding 4-hydroxyquinoline intermediate.[5]

-

Step 2: Chlorination: The resulting 4-hydroxyquinoline would then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.[5]

-

Step 3: Bromination/Further Halogenation: Subsequent regioselective bromination, potentially using N-bromosuccinimide (NBS) with a suitable catalyst, would be employed to introduce the bromine atom at the C-8 position. The starting materials would be chosen to already contain the other necessary substituents.

Computational Analysis of Electronic Properties

In the absence of experimental data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the electronic properties of novel molecules.[6][7] A typical computational workflow is outlined below.

Caption: Standard computational workflow for DFT analysis of quinoline derivatives.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[8] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity.[9][10] For quinoline itself, the calculated HOMO-LUMO gap is approximately -4.83 eV.[11] The introduction of electron-withdrawing groups like bromine, chlorine, and fluorine is expected to lower both the HOMO and LUMO energy levels and potentially alter the energy gap, thereby influencing the molecule's reactivity and electronic transitions.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | Lowered | Indicates reduced electron-donating ability. |

| LUMO Energy | Lowered | Indicates enhanced electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Modulated | Affects chemical reactivity and spectroscopic properties. |

| Ionization Potential (I ≈ -EHOMO) | Increased | More energy required to remove an electron.[7] |

| Electron Affinity (A ≈ -ELUMO) | Increased | Greater ability to accept an electron.[7] |

| Chemical Hardness (η = (I-A)/2) | Modulated | Resistance to change in electron distribution.[11] |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[12] For 8-Bromo-2-chloro-7-fluoroquinoline, the electronegative halogen atoms and the nitrogen atom of the quinoline ring are expected to be regions of negative electrostatic potential (red/yellow), indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds or other non-covalent interactions.[13][14] Conversely, the hydrogen atoms of the aromatic ring will exhibit positive electrostatic potential (blue), making them potential sites for nucleophilic interactions.

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.

Predicted Spectroscopic Properties

While experimental spectra for 8-Bromo-2-chloro-7-fluoroquinoline are not available, predictions can be made based on data from analogous structures.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of quinoline derivatives are well-characterized.[15] The introduction of halogens at the C-2, C-7, and C-8 positions will induce significant shifts in the NMR signals due to their inductive and mesomeric effects.

-

¹H NMR: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing nature of the halogens is expected to shift the signals of nearby protons downfield.

-

¹³C NMR: The carbon atoms directly bonded to the halogens will experience the most significant shifts. The C-2, C-7, and C-8 signals will be particularly informative for structural confirmation.

UV-Vis Spectroscopy

The UV-Vis spectrum of quinoline exhibits characteristic absorption bands corresponding to π → π* transitions. The presence of halogens as auxochromes is expected to cause a bathochromic (red) shift in these absorption maxima. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths.[11]

Methodologies for Experimental Validation

To validate the theoretical predictions presented in this guide, the following experimental protocols are recommended.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of synthesized 8-Bromo-2-chloro-7-fluoroquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Compare the experimental data with theoretically predicted spectra and with data from similar known compounds.[15]

Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Conclusion and Future Outlook